(3R)-Tridec-1-YN-3-OL
Description
(3R)-Tridec-1-YN-3-OL (CAS: 649561-34-2) is a chiral alkynol characterized by a 13-carbon chain with a hydroxyl group (-OH) at the third carbon and a terminal triple bond between the first and second carbons. The stereochemical designation (3R) indicates the absolute configuration of the hydroxyl-bearing carbon, which influences its physicochemical and biological properties. This compound is commonly used in organic synthesis, particularly in asymmetric catalysis and as a precursor for pheromone analogs or bioactive molecules .
Key properties include:
- Molecular Formula: C₁₃H₂₄O
- Molecular Weight: 196.33 g/mol
- Physical State: Likely a liquid at room temperature (inferred from analogous alkynols).
- Reactivity: The terminal alkyne and hydroxyl group render it reactive in click chemistry (e.g., Huisgen cycloaddition) and esterification reactions.
Safety protocols from regulatory guidelines emphasize precautions such as avoiding heat sources (P210) and ensuring proper ventilation during handling .
Properties
CAS No. |
649561-36-4 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(3R)-tridec-1-yn-3-ol |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h2,13-14H,3,5-12H2,1H3/t13-/m0/s1 |
InChI Key |
NBXOZWAKVAGNDB-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H](C#C)O |
Canonical SMILES |
CCCCCCCCCCC(C#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-Tridec-1-YN-3-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor, such as 1-decyne.
Hydroboration-Oxidation: The alkyne undergoes hydroboration using a borane reagent, followed by oxidation with hydrogen peroxide to introduce the hydroxyl group at the desired position.
Chiral Resolution: To obtain the (3R)-enantiomer, chiral resolution techniques such as chromatography or enzymatic resolution are employed.
Industrial Production Methods: Industrial production of (3R)-Tridec-1-YN-3-OL may involve large-scale hydroboration-oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts or biocatalysts can enhance the efficiency of the chiral resolution step.
Chemical Reactions Analysis
Types of Reactions: (3R)-Tridec-1-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst for partial hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of (3R)-Tridec-1-YN-3-one or (3R)-Tridec-1-YN-3-oic acid.
Reduction: Formation of (3R)-Tridec-1-ene-3-OL or (3R)-Tridecane-3-OL.
Substitution: Formation of (3R)-Tridec-1-YN-3-chloride or (3R)-Tridec-1-YN-3-bromide.
Scientific Research Applications
(3R)-Tridec-1-YN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-Tridec-1-YN-3-OL involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl group and triple bond allow the compound to interact with enzymes, receptors, and other biomolecules.
Pathways: The compound can modulate biochemical pathways related to cell signaling, metabolism, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (3R)-Tridec-1-YN-3-OL with structurally related alkynols, focusing on chain length, functional group positioning, and stereochemistry.
| Compound | Chain Length | Hydroxyl Position | Stereochemistry | Key Differences vs. (3R)-Tridec-1-YN-3-OL |
|---|---|---|---|---|
| (3R)-Undec-1-YN-3-OL | 11-carbon | C3 | R-configuration | Shorter chain reduces lipophilicity; lower boiling point (~20°C less). |
| (3S)-Tridec-1-YN-3-OL | 13-carbon | C3 | S-configuration | Enantiomeric pair; potential differences in biological activity (e.g., enzyme binding). |
| Tridec-1-YN-4-OL | 13-carbon | C4 | N/A | Shifted hydroxyl group alters hydrogen-bonding capacity and solubility. |
| Pentadec-1-YN-3-OL | 15-carbon | C3 | N/A | Longer chain increases hydrophobicity; higher melting/boiling points. |
Key Findings:
- Chain Length : Increasing carbon chain length (e.g., Pentadec-1-YN-3-OL) enhances hydrophobicity, making the compound less soluble in polar solvents. This property is critical in applications like lipid membrane studies .
- Hydroxyl Position : Moving the hydroxyl group to C4 (Tridec-1-YN-4-OL) disrupts the proximity of functional groups, reducing intramolecular interactions and altering reactivity in oxidation reactions.
- Stereochemistry : The (3R) configuration may exhibit distinct biological interactions compared to its (3S) enantiomer. For example, in pheromone synthesis, enantiomers often trigger species-specific behavioral responses.
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